ethyl [(2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-6-yl)oxy]acetate

NMR Spectroscopy Regiochemistry Structure-Activity Relationship

Researchers requiring defined chroman-4-one scaffolds often encounter regioisomer ambiguity and membrane-impermeable free-acid analogs. This 6-substituted ethyl ester (CAS 897771-24-3) resolves both issues: • Unambiguous 6-position substitution with predictable Hammett electronic properties for reliable QSAR modeling • Predicted LogD 2.69 at pH 7.4 and zero H-bond donors ensure passive membrane permeability, avoiding the ionization penalty of the carboxylic acid analog (LogD -1.80) • Hydrolysable ester enables facile conversion to acid for amide coupling, bioconjugation, or salt formation, enabling focused library generation Supplied at ≥95% purity with room-temperature storage and non-hazardous shipping for seamless global logistics.

Molecular Formula C15H18O5
Molecular Weight 278.304
CAS No. 897771-24-3
Cat. No. B3002471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl [(2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-6-yl)oxy]acetate
CAS897771-24-3
Molecular FormulaC15H18O5
Molecular Weight278.304
Structural Identifiers
SMILESCCOC(=O)COC1=CC2=C(C=C1)OC(CC2=O)(C)C
InChIInChI=1S/C15H18O5/c1-4-18-14(17)9-19-10-5-6-13-11(7-10)12(16)8-15(2,3)20-13/h5-7H,4,8-9H2,1-3H3
InChIKeyRXUYBRBHSVBMNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl [(2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-6-yl)oxy]acetate Identity & Sourcing


Ethyl [(2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-6-yl)oxy]acetate (CAS 897771-24-3; MF: C15H18O5; MW: 278.30 g/mol) is a synthetic chroman-4-one derivative featuring a 2,2-dimethylchroman-4-one (also named 2,3-dihydro-4-oxo-4H-1-benzopyran) core with an ethyl acetate ether substituent at the 6-position [1]. The 2,2-dimethylchroman-4-one scaffold is recognized as a privileged structure in medicinal chemistry, with 6-substituted derivatives exhibiting anti-obesity, anti-platelet aggregation, and cytotoxic activities [2]. This compound is distinct from its 7-substituted regioisomer (CAS 135111-48-7) and the corresponding free acid in both physicochemical properties and synthetic utility, and is supplied at ≥95% purity by multiple vendors for research use only .

Ethyl [(2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-6-yl)oxy]acetate: Generic Substitution Risks


Within the 2,2-dimethylchroman-4-one family, the position, nature, and esterification state of the substituent critically dictate both physicochemical properties and biological readout. The 6- versus 7-substitution regioisomers exhibit distinct Hammett substituent effects, with para-substituent correlations holding for the 6-position but not the 7-position [1]. The ethyl ester moiety confers increased lipophilicity (predicted XLogP3-AA = 2.3) compared to the corresponding carboxylic acid (predicted LogP ≈ -0.56 at pH 5.5 for the 7-substituted free acid), altering membrane permeability and formulation behavior . Even subtle structural changes—such as replacing the ethyl acetate ether with a 6-acetyl group or the 7-oxyacetic acid analog—can yield divergent in vitro activities (e.g., anti-adipogenic AMPK activation for 6-acetyl vs. unreported for the target compound), making blind interchange scientifically indefensible without confirmatory data [2].

Ethyl [(2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-6-yl)oxy]acetate: Comparative Evidence


6- vs. 7-Substitution Hammett Correlation Fidelity

A library of 5-, 6-, and 7-substituted 2,2-dimethylchroman-4-one derivatives was studied for substituent effects on 1H and 13C NMR chemical shifts using the Hammett equation. For 6-substituted derivatives (the series containing the target compound), the para-carbon (C-8) showed a good linear correlation with Hammett σ parameters, whereas for 7-substituted derivatives, no such correlation was observed for the meta-positioned carbons [1]. This differential electronic environment means 6-substituted analogs (including CAS 897771-24-3) offer predictable, linearly modelable electronic properties, while 7-substituted regioisomers do not follow the same LFER relationship—a crucial distinction for QSAR modeling and rational design [1].

NMR Spectroscopy Regiochemistry Structure-Activity Relationship

Lipophilicity Advantage vs. 7-Substituted Free Acid

Predicted partition coefficients highlight a significant lipophilicity difference between the target ethyl ester (6-substituted) and the corresponding 7-substituted carboxylic acid analog (CAS 135111-48-7). The target compound has a predicted ACD/LogP of 3.06 (LogD = 2.69 at pH 5.5 and 7.4) , whereas 2-((2,2-dimethyl-4-oxochroman-7-yl)oxy)acetic acid has a predicted ACD/LogP of 2.19 and a LogD of -0.56 at pH 5.5 (-1.80 at pH 7.4) . The target compound also has zero hydrogen bond donors (vs. 1 for the free acid) and 5 rotatable bonds, with zero Rule-of-Five violations , indicating superior membrane permeability potential for cell-based assays.

Physicochemical Properties Lipophilicity Drug-Likeness

Class-Level Anti-Adipogenic and Cytotoxic Activity

While no direct bioactivity data exist for the target compound, structurally proximate 6-substituted 2,2-dimethylchroman-4-one derivatives demonstrate quantifiable biological activity. 6-acetyl-2,2-dimethylchroman-4-one suppressed lipid accumulation and downregulated PPAR-γ and C/EBP-α in hBM-MSCs, with effects mediated through AMPK phosphorylation and Wnt10b upregulation [1]. Separately, 2,2-dimethyl-4-oxo-8-(2-oxopropyl)-chroman-6-yl acetate exhibited cytotoxicity against A549 (IC50 = 3.6 μM) and MCF7 (IC50 = 5.0 μM) cell lines [2]. These data suggest the 6-substituted 2,2-dimethylchroman-4-one scaffold is biologically active, though the specific ethyl acetate ether modification of the target compound has not been independently profiled.

Anti-Obesity AMPK Activation Cytotoxicity

Vendor Purity and Room-Temperature Stability

Multiple independent vendors supply this compound with documented purity specifications. AKSci lists a minimum purity of 95% with long-term storage at cool, dry (room temperature) conditions and non-hazardous transport classification . Leyan (Shanghai Haohong Biomedical) specifies 98% purity . Fujifilm Wako offers the compound with room-temperature storage and provides spectral data and certificates of analysis upon request . This contrasts with some chroman-4-one derivatives that require cold-chain storage or are prone to hydrolysis.

Quality Control Purity Specification Storage Stability

Ethyl Ester as Masked Carboxylic Acid Handle

The ethyl acetate ether at the 6-position of the chroman-4-one core serves as a protected carboxylic acid equivalent. Unlike the 6-acetyl analog (CAS 69797-68-0) which contains a ketone that cannot be deprotected, the ester can be hydrolyzed under mild basic conditions to yield the corresponding 6-oxyacetic acid for further conjugation (e.g., amide formation, bioconjugation) [1]. This contrasts with 6-hydroxy-2,2-dimethylchroman-4-one (CAS 31366-85-5), which lacks the ethyl acetate handle and would require separate O-alkylation steps to introduce a functionalizable linker. The 5 rotatable bonds (vs. 3 in the 7-substituted free acid) also provide greater conformational flexibility for target engagement optimization .

Synthetic Chemistry Prodrug Design Functional Group Interconversion

Verified Digital Identity and Traceability

The compound is unambiguously registered in authoritative chemical databases: PubChem CID 3239029 (created 2005-08-16, updated 2026-04-25) [1] and ChemSpider CSID 2489988 (validated by experts and users) . This ensures that the compound ordered by CAS 897771-24-3 corresponds to the exact 6-substituted ethyl acetate ether regioisomer, and not the 7-substituted analog (PubChem distinct entry) or the methyl ester variant. In contrast, some chroman-4-one derivatives have ambiguous or conflicting CAS registrations across vendors, leading to potential mis-shipment.

Chemical Identity Data Integrity Procurement Traceability

Ethyl [(2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-6-yl)oxy]acetate: Recommended Applications


QSAR Modeling and Computational Chemistry

The target compound belongs to the 6-substituted 2,2-dimethylchroman-4-one series, which shows a well-behaved Hammett linear free-energy relationship for para-carbon NMR chemical shifts, providing predictable electronic properties for in silico modeling . Its zero H-bond donor count, predicted LogD of 2.69 at pH 7.4, and 5 rotatable bonds make it a suitable input for QSAR training sets focused on predicting membrane permeability or target binding of ester-bearing chroman-4-one derivatives.

Prodrug or Linker Derivatization Starting Point

The hydrolysable ethyl acetate ether at the 6-position enables conversion to the carboxylic acid for subsequent amide coupling, bioconjugation, or salt formation . This positions the compound as a versatile intermediate for generating focused libraries of 6-oxyacetyl-functionalized chroman-4-ones, in contrast to the 6-acetyl analog where the ketone cannot be similarly elaborated. The class-level anti-adipogenic and cytotoxic activity of 6-substituted analogs provides a plausible biological hypothesis for screening such libraries .

HTS Library Procurement with Digital Traceability

With a verified PubChem CID (3239029), expert-validated ChemSpider entry, and unambiguous InChIKey (RXUYBRBHSVBMNN-UHFFFAOYSA-N), this compound meets the identity integrity standards required for automated high-throughput screening (HTS) library management . Room-temperature storage and non-hazardous transport classification further simplify logistics for large-scale compound repository integration .

Cell-Based Assays with Membrane-Permeable Molecules

The predicted LogD of 2.69 at pH 7.4 and zero hydrogen bond donors suggest the compound will readily cross cell membranes without the ionization penalty of the corresponding free acid (LogD = -1.80 at pH 7.4) . Users running intracellular target engagement or phenotypic screening assays should prioritize this ethyl ester over the carboxylic acid analog to avoid confounding by membrane impermeability, provided the intrinsic biological activity of the compound is first empirically confirmed.

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